molecular formula C17H25BrN2O2 B12447861 1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine CAS No. 887578-47-4

1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine

Cat. No.: B12447861
CAS No.: 887578-47-4
M. Wt: 369.3 g/mol
InChI Key: MQPWFPMDVIEVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine is a chemical compound with the molecular formula C17H25BrN2O2 and a molecular weight of 369.3 g/mol. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a 4-bromo-phenyl-ethylamino substituent.

Preparation Methods

The synthesis of 1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.

    Attachment of the 4-Bromo-Phenyl-Ethylamino Group: The 4-bromo-phenyl-ethylamino group is attached to the pyrrolidine ring through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, using reagents such as sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine can be compared with other similar compounds, such as:

    1-Boc-4-(4-bromo-3,5-dimethylphenoxy)piperidine: This compound has a similar Boc protecting group and bromophenyl substituent but differs in the core structure (piperidine vs.

    1-Boc-4-(3-ethoxycarbonyl)phenyl piperazine: This compound also features a Boc protecting group and a phenyl substituent but has a piperazine core.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

CAS No.

887578-47-4

Molecular Formula

C17H25BrN2O2

Molecular Weight

369.3 g/mol

IUPAC Name

tert-butyl 3-[2-(4-bromophenyl)ethylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-11-9-15(12-20)19-10-8-13-4-6-14(18)7-5-13/h4-7,15,19H,8-12H2,1-3H3

InChI Key

MQPWFPMDVIEVLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCCC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.